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6-Chloro-5-methyl-1,3-benzoxazol-2-amine

Cat. No.: B2506732
CAS No.: 1267061-55-1
M. Wt: 182.61
InChI Key: ZFDXBWWRLPZYKA-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) Derivatives in Modern Chemical and Biological Research

Benzoxazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their extensive range of pharmacological activities. nih.gov This structural motif is present in numerous compounds that are subjects of intensive research aimed at developing new therapeutic agents. nih.gov The biological significance of these derivatives stems from their ability to interact with various biological targets, acting as enzyme inhibitors or receptor agonists. researchgate.net

Scientific literature has documented a wide spectrum of biological activities associated with the benzoxazole nucleus, including:

Antimicrobial and Antifungal: Many benzoxazole derivatives have demonstrated potent activity against various strains of bacteria and fungi. nih.govjocpr.com Chloro-substituted derivatives, in particular, have shown notable potency against pathogenic fungi and bacteria. jocpr.com

Anticancer: Certain synthesized benzoxazole compounds have exhibited significant anticancer activities in biological evaluations. researchgate.net

Anti-inflammatory and Analgesic: Studies have revealed that specific substitutions on the benzoxazole ring can lead to compounds with potent anti-inflammatory and analgesic properties. jocpr.com

Antiviral: The benzoxazole scaffold has been used to develop compounds with activity against viruses, including HIV. researchgate.net

This wide array of biological activities has cemented the importance of benzoxazole derivatives as a foundational structure in the design and synthesis of novel bioactive molecules. jocpr.comijpbs.com

Overview of Heterocyclic Scaffolds in Medicinal Chemistry and Organic Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and drug development. jocpr.com These are cyclic organic compounds containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur, within their ring structure. jocpr.com It is estimated that over 85% of all biologically active chemical entities contain a heterocycle. nih.gov

The utility of heterocyclic scaffolds in drug design is immense. Their structural diversity provides a vast molecular framework that medicinal chemists can modify to fine-tune interactions with specific biological targets. nih.gov By strategically altering substitution patterns, fusing rings, or introducing functional groups, researchers can optimize a molecule's physicochemical and pharmacokinetic properties, such as its solubility, lipophilicity, and metabolic stability. nih.gov This process is crucial for enhancing therapeutic efficacy while minimizing off-target effects. nih.gov Heterocyclic structures are fundamental to the development of treatments for a wide range of conditions, including infectious diseases, cancer, and neurological disorders. jocpr.com

Rationale for Advanced Academic Investigation of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine

The specific molecular architecture of this compound provides a compelling rationale for its focused academic study. The investigation is grounded in established structure-activity relationship (SAR) principles observed in related benzoxazole compounds.

Research has consistently shown that the nature and position of substituents on the benzoxazole ring are critical determinants of biological activity. mdpi.comnih.gov Studies have indicated that substituents at positions 5 and 6 of the benzoxazole ring are particularly important for modulating the pharmacological profile. nih.gov

The rationale for investigating this specific compound is threefold:

The Benzoxazole Core: The inherent biological relevance of the benzoxazole scaffold itself makes any novel derivative a candidate for study. nih.gov

Influence of the Chloro Substituent: Halogenated rings on benzoxazole structures are known to be significant for antifungal and antibacterial activity. nih.gov The presence of a chlorine atom at the 6-position is therefore a key feature that warrants investigation for potential antimicrobial properties.

Combined Effect of Chloro and Methyl Groups: Specific substitution patterns have been linked to high potency. Notably, research on other benzoxazole derivatives has shown that the presence of methyl and chloro substituents on the benzene (B151609) ring can result in high inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Therefore, the unique combination of a 6-chloro and a 5-methyl group on the 2-aminobenzoxazole (B146116) framework presents a logical and targeted structure for synthesis and biological evaluation. Advanced investigation is warranted to determine if this specific arrangement of functional groups confers novel or enhanced pharmacological properties compared to other derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2O B2506732 6-Chloro-5-methyl-1,3-benzoxazol-2-amine CAS No. 1267061-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-methyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDXBWWRLPZYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 6 Chloro 5 Methyl 1,3 Benzoxazol 2 Amine

Oxidation Reactions of the Benzoxazole (B165842) Nucleus

The benzoxazole ring system is an aromatic heterocycle, which generally confers considerable stability, making it resistant to oxidation under mild conditions. Specific studies detailing the oxidation of the 6-Chloro-5-methyl-1,3-benzoxazol-2-amine nucleus are not extensively documented in publicly available literature. However, the reactivity can be inferred from the general chemistry of benzoxazoles and related heterocyclic compounds.

Typically, the oxidation of such a stable aromatic system would require potent oxidizing agents. Under harsh oxidative conditions, the reaction would likely lead to the degradation of the molecule rather than a controlled transformation. The probable points of oxidative attack would be the electron-rich benzene (B151609) ring or the heterocyclic oxazole (B20620) moiety, potentially resulting in ring-opening reactions. The exocyclic amino group also represents a site susceptible to oxidation.

While direct oxidation of the final benzoxazole product is not a common synthetic route, oxidative cyclization is a key strategy in its synthesis. For instance, palladium-catalyzed aerobic oxidation of o-aminophenols in the presence of isocyanides is a documented method for forming the 2-aminobenzoxazole (B146116) scaffold. organic-chemistry.orgacs.orgnih.gov Similarly, iron-catalyzed oxidative cyclization serves as an environmentally benign pathway to these compounds. rsc.org These synthetic methods, however, build the ring system through oxidation rather than modifying an existing one.

Reduction Pathways Leading to Amine Derivatives

The this compound molecule is already an amine derivative. The benzoxazole ring is an electron-rich aromatic system, which makes it generally resistant to reduction. Standard reduction methods are unlikely to affect the core benzoxazole structure unless forcing conditions are applied.

Pathways involving the reduction of the benzoxazole nucleus would likely require powerful reducing agents or catalytic hydrogenation under high pressure and temperature. Such conditions could potentially lead to the cleavage of the C-O bond within the oxazole ring or the saturation of the carbocyclic benzene ring, fundamentally altering the parent structure.

A more synthetically relevant reduction pathway in this class of compounds involves the reduction of substituents on the benzoxazole ring rather than the ring itself. For example, a common transformation is the reduction of a nitro group to an amino group. The existence of related compounds like 6-Chloro-5-methyl-7-nitro-1,3-benzoxazol-2-amine suggests that a key transformation would be the selective reduction of the 7-nitro group to yield the corresponding 7-amino derivative. chemsrc.com This type of reduction is typically achieved with high selectivity using reagents like tin(II) chloride (SnCl2) or catalytic hydrogenation with palladium on carbon (Pd/C), which would leave the benzoxazole core and the chloro substituent intact.

Mechanistic Aspects of Substitution Reactions

Substitution reactions are the most significant transformation pathways for this compound, with several sites available for functionalization. The primary locations for substitution are the benzene ring (electrophilic aromatic substitution), the exocyclic amino group (nucleophilic reactions), and the C2-carbon of the oxazole ring.

Electrophilic Aromatic Substitution:

The benzene portion of the benzoxazole ring can undergo electrophilic aromatic substitution. The fused 2-aminobenzoxazole system as a whole acts as an activating group, directing incoming electrophiles to the available positions on the ring (positions 4 and 7). The outcome of the substitution is also influenced by the existing 5-methyl (activating, ortho-/para-directing) and 6-chloro (deactivating, ortho-/para-directing) groups.

A clear example of this reactivity is the nitration of the ring system. The documented existence of 6-Chloro-5-methyl-7-nitro-1,3-benzoxazol-2-amine demonstrates that nitration occurs at the C7 position. chemsrc.com This is a mechanistically plausible outcome, as the C7 position is ortho to the activating ring oxygen atom, making it an electron-rich target for an incoming electrophile like the nitronium ion (NO₂⁺).

Reactions at the Exocyclic Amino Group:

The primary amino group at the C2 position behaves as a typical nucleophile. It can readily undergo reactions such as acylation, alkylation, and sulfonylation. These reactions follow standard nucleophilic addition-elimination mechanisms where the lone pair of electrons on the nitrogen atom attacks an electrophilic center.

Reactivity at the C2-Carbon:

The C2 carbon of the benzoxazole ring is electrophilic. While it already bears an amino group in the target molecule, its inherent reactivity is highlighted in various synthetic methodologies for related compounds. For instance, nucleophilic aromatic substitution (SNAr) reactions are common, where a leaving group at the C2 position is displaced by a nucleophile. acs.org

Furthermore, the Smiles rearrangement is a key mechanistic pathway observed in the synthesis of N-substituted 2-aminobenzoxazoles. nih.govresearchgate.net This intramolecular SNAr reaction involves a nucleophilic attack on the C2 carbon, demonstrating its susceptibility to such transformations. While these are typically reactions used to synthesize derivatives rather than reactions of this compound itself, they fundamentally characterize the mechanistic nature of the benzoxazole core, highlighting the electrophilic character of the C2-position.

Interactive Table: Potential Substitution Reactions

Reaction TypeReagent ExamplePosition of AttackProduct Type
Electrophilic NitrationHNO₃/H₂SO₄C77-Nitro derivative
Nucleophilic AcylationAcetyl ChlorideExocyclic NN-acetylated derivative
Nucleophilic AlkylationMethyl IodideExocyclic NN-methylated derivative

Spectroscopic Characterization Techniques in the Analysis of 6 Chloro 5 Methyl 1,3 Benzoxazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural confirmation of benzoxazole (B165842) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the proton signals are characteristic of their position in the molecule. For aromatic systems like benzoxazoles, protons on the benzene (B151609) ring typically appear in the downfield region (around 6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. mdpi.com The protons of the amino group (-NH₂) usually present as a broad singlet, and the methyl group (-CH₃) protons appear as a sharp singlet in the upfield region.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms in the aromatic ring and the heterocyclic ring system show signals in the downfield region (typically 100-160 ppm). mdpi.commdpi.com The carbon atom attached to the electronegative nitrogen and oxygen atoms in the oxazole (B20620) ring (C2) is particularly deshielded and appears at a lower field. mdpi.com The chemical shift of the methyl carbon is found in the upfield region. The specific chemical shifts are influenced by the nature and position of substituents on the benzoxazole core. For instance, in a study of various 2-aryl benzothiazole (B30560) derivatives, which are structurally related to benzoxazoles, all proton signals were observed in the range of 6.10–8.10 ppm, and the carbons bonded to nitrogen atoms (C2, C2', and C3a) had chemical shifts in the low-field region. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Benzoxazole Derivatives Note: Data for closely related structures are used for illustrative purposes.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
5-Chloro-o-toluidine -Aromatic H: 6.6-7.0, Amino H: 3.6, Methyl H: 2.1Aromatic C: 118-144, Methyl C: 17
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine CDCl₃Aromatic/Heterocyclic H: 6.99-8.86, Amino H: 4.61 (bs), Methyl H: 3.98Aromatic/Heterocyclic C: 97.7-155.1, Methyl C: 39.24 mdpi.com
Various 2-Aryl Benzothiazoles DMSO-d₆Aromatic/Heterocyclic H: 6.10-8.10Aromatic/Heterocyclic C: ~110-160, C2/C2'/C3a: Low-field region mdpi.com

This table is interactive. Click on the headers to sort the data.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These methods probe the vibrational modes of bonds, with each type of bond exhibiting characteristic absorption or scattering frequencies.

For 2-aminobenzoxazole (B146116) derivatives, key vibrational bands include:

N-H Vibrations : The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. researchgate.net N-H bending (scissoring) vibrations are also observed at lower frequencies.

C-H Vibrations : Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹. researchgate.net The stretching vibrations of the methyl (CH₃) group are found in the 2850-3000 cm⁻¹ region, with corresponding bending vibrations around 1460-1450 cm⁻¹. scialert.net

C=N and C=C Vibrations : The C=N stretching of the oxazole ring and the C=C stretching of the benzene ring occur in the 1500-1650 cm⁻¹ region. scialert.netesisresearch.org

C-O Vibrations : The C-O-C stretching vibrations of the ether linkage within the oxazole ring are typically observed in the 1200-1300 cm⁻¹ range.

C-Cl Vibrations : The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 600-800 cm⁻¹.

Studies on related compounds like 5-nitro-2-phenylbenzoxazole have assigned the C=N stretching mode to bands around 1526 cm⁻¹ (IR) and 1529 cm⁻¹ (Raman). esisresearch.org In an analysis of 5-methyl-2-(p-fluorophenyl)benzoxazole, FT-IR and FT-Raman spectra were recorded and analyzed to understand its vibrational properties. nih.gov

Table 2: Characteristic FT-IR and Raman Vibrational Frequencies for Benzoxazole Derivatives Note: Frequencies are approximate and based on data from related structures.

Vibrational ModeTypical FT-IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
N-H Stretching (Amino) 3300 - 35003300 - 3500
Aromatic C-H Stretching 3000 - 31003000 - 3100
Aliphatic C-H Stretching (Methyl) 2850 - 30002850 - 3000
C=N / C=C Stretching 1500 - 16501500 - 1650
CH₃ Bending 1450 - 14651450 - 1465
C-O-C Stretching 1200 - 13001200 - 1300
C-Cl Stretching 600 - 800600 - 800

This table is interactive. Users can sort the data by clicking on the column headers.

Mass Spectrometry (MS/LC-MS/HREI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), such as ESI-TOF, provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com

For 6-Chloro-5-methyl-1,3-benzoxazol-2-amine (C₈H₇ClN₂O), the expected molecular weight can be precisely calculated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for benzoxazole derivatives may involve the cleavage of the oxazole ring, loss of the amino group, or expulsion of small molecules like HCN. The fragmentation of a related compound, 5-chloro-2-methylbenzenamine (C₇H₈ClN), shows a molecular ion peak at m/z 141. nist.gov Liquid chromatography-mass spectrometry (LC-MS) is also a vital tool for the analysis of such compounds, often employing derivatization techniques like benzoylation to improve retention in reversed-phase LC and enhance ionization efficiency. nih.gov

Table 3: Mass Spectrometry Data for a Related Benzoxazole Derivative

CompoundIonization MethodMolecular Ion (M⁺) m/zKey Fragments (m/z)Isotopic Pattern
5-Chloro-2-methylbenzenamine Electron Ionization (EI)141Not specified[M]⁺ and [M+2]⁺ in ~3:1 ratio
6-Methoxy-1,3-benzothiazol-2-amine Not specified180 (51%)Not specified-

This table is interactive and can be sorted by column.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the extent of conjugation. Benzoxazole derivatives, containing a conjugated system of the benzene ring fused with the oxazole ring, typically exhibit strong UV absorption.

The UV-Vis spectrum of a benzoxazole derivative usually displays multiple absorption bands corresponding to π→π* and n→π* electronic transitions. The positions of the maximum absorption wavelengths (λmax) are sensitive to the substituents on the benzoxazole core and the solvent used. A study on 2-(2'-hydroxyphenyl)benzoxazole derivatives, which are used as UV filters, showed that these compounds absorb strongly in the UVA and UVB range, with maximum absorption wavelengths ranging from 336 to 374 nm. scielo.br For instance, one derivative absorbed UV radiation in the UVA range with a λmax at 336 nm in ethanol. scielo.br The presence of auxochromic groups like -NH₂ and chromophoric groups can shift the λmax to longer wavelengths (a bathochromic or red shift).

Table 4: UV-Vis Absorption Data for Representative Benzoxazole Derivatives

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
2-(4'-amino-2'-hydroxyphenyl) benzoxazole Ethanol3361.83 x 10⁴ scielo.br
2-(5'-amino-2'-hydroxyphenyl) benzoxazole Ethanol3745.30 x 10⁴ scielo.br
Acetylated derivative of 2-(amino-2'-hydroxyphenyl)benzoxazole Ethanol3391.69 x 10⁵ scielo.br

This interactive table allows sorting by λmax and molar absorptivity.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. Furthermore, it reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While the specific crystal structure for this compound is not detailed in the provided context, studies on related structures provide significant insights. For example, the crystal structure of a zinc complex of 2-amino-5-chlorobenzoxazole (zoxazolamine) has been determined, showing the ligand bound to the zinc center through the benzoxazole ring nitrogen atom. researchgate.net Another study on methyl 1,3-benzoxazole-2-carboxylate revealed an almost planar molecule arranged in a flattened herringbone pattern in the crystal, linked by π–π interactions, C—H⋯N, and C—H⋯O hydrogen bonds. nih.gov In the structure of 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole, the molecule is V-shaped, and the crystal structure is stabilized by van der Waals interactions. researchgate.net These examples highlight how crystallography can elucidate the detailed solid-state architecture and non-covalent interactions that govern the properties of these materials.

Table 5: Illustrative Crystallographic Data for Benzoxazole Derivatives

CompoundCrystal SystemSpace GroupKey Interactions
Methyl 1,3-benzoxazole-2-carboxylate MonoclinicP2₁π–π stacking, C—H⋯N, C—H⋯O nih.gov
[ZnCl₂(2-amino-5-chlorobenzoxazole)₂] Not specifiedNot specifiedCoordination via ring N-atom researchgate.net
3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole Not specifiedNot specifiedvan der Waals interactions researchgate.net

This table is interactive. Click on headers to sort.

Structure Activity Relationship Sar Studies of 6 Chloro 5 Methyl 1,3 Benzoxazol 2 Amine Derivatives

Impact of Halogenation on Biological Potency and Reactivity

Halogenation is a frequently employed strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms, such as chlorine, can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its biological activity.

In the context of benzoxazole (B165842) derivatives, the presence of a halogen atom is often correlated with enhanced biological potency. Studies have shown that electron-withdrawing groups, including halogens like fluorine (F), chlorine (Cl), and bromine (Br), can increase the bioactivity of the benzoxazole scaffold. jocpr.comresearchgate.net For instance, research on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives indicated that the halogenated ring structure is a key contributor to their antifungal activity. nih.gov The chlorine atom at the 6-position of the 6-chloro-5-methyl-1,3-benzoxazol-2-amine core acts as an electron-withdrawing group. This influences the electronic distribution of the entire ring system, which can be critical for molecular interactions with biological targets. globalresearchonline.net

Research into other heterocyclic structures reinforces the importance of this substitution pattern. For example, studies on 6-chloro substituted benzodithiazine derivatives have demonstrated their potential as anticancer agents, highlighting the favorable contribution of the C6-chloro group to cytotoxicity. mdpi.com While direct comparative studies on the this compound scaffold are not extensively documented, the collective evidence suggests that the C6-chloro substituent is a crucial feature for enhancing biological activity, likely through modifying the molecule's electronic character and its ability to form halogen bonds with target receptors.

Table 1: Effect of Halogen Substitution on Biological Activity in Benzoxazole Derivatives

Position of Halogen Halogen Type Observed Effect on Activity Reference
7 Bromine Increased antifungal activity nih.gov
5 Chlorine Contributes to antifungal potential nih.gov

Role of Methyl Substituents in Modulating Activity

Studies have indicated that substitution at the 5-position of the benzoxazole ring, including with a methyl group, can lead to enhanced antiproliferative activity against cancer cell lines. mdpi.com Specific research on derivatives of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine, which contains the same 5-methyl-benzoxazole core, has identified compounds with significant antitumor and antibacterial activities. researchgate.net This suggests that the 5-methyl group is compatible with, and potentially beneficial for, these biological actions.

The interplay between the electron-donating C5-methyl group and the electron-withdrawing C6-chloro group creates a unique electronic environment on the benzene (B151609) ring portion of the scaffold. This "push-pull" electronic effect can be a key determinant in the molecule's interaction with specific biological targets, modulating both binding affinity and efficacy.

Influence of Substituent Position on the Benzoxazole Ring on Biological Profiles

The specific placement of substituents on the benzoxazole core is critical in defining the biological activity of its derivatives. Even minor changes in substituent location can lead to significant variations in potency and selectivity.

Structure-activity relationship studies have frequently identified positions 2 and 5 of the benzoxazole ring as being particularly important for modulating antimicrobial and anticancer activities. nih.gov Other research focusing on analgesic and anti-inflammatory properties has highlighted the significance of substitutions at positions 3 and 6 in 2-oxo-3H-benzoxazole derivatives. jocpr.com

For the this compound scaffold, the positioning is precise. The combination of an electron-donating group (methyl) at C5 and an electron-withdrawing group (chloro) at C6 has been shown in synthetic studies to increase the yield of cyclization reactions, indicating a distinct influence on the molecule's chemical reactivity. marmara.edu.trresearchgate.net Furthermore, studies on other 2-aminobenzoxazole (B146116) ligands have shown that while the 6-position is amenable to substitution and can be used to enhance binding affinity, modifications at other positions, such as C7, may be less favorable. ucsd.edu This underscores the principle that the biological profile of this compound derivatives is intrinsically linked to the specific ortho-relationship of the methyl and chloro groups, and this profile would likely differ significantly from other positional isomers.

Correlation of Electronic and Steric Factors with Observed Biological Activities

The biological activity of this compound derivatives is governed by a combination of electronic and steric factors imparted by the substituents. The chloro and methyl groups on the benzene ring portion create a distinct physicochemical profile that dictates the molecule's interactions with biological macromolecules.

Electronic Factors: The chlorine atom at position 6 exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This net electron-withdrawing character can increase the acidity of N-H protons and influence the molecule's ability to participate in hydrogen bonding or other polar interactions. researchgate.net The presence of an electron-withdrawing group often enhances the potency of bioactive molecules. researchgate.net Conversely, the methyl group at position 5 has an electron-donating inductive effect (+I), which can increase the electron density of the aromatic ring. The combination of an electron-donating group at C5 and an electron-withdrawing group at C6 creates a specific dipole moment and electrostatic potential on the molecular surface, which is crucial for receptor recognition. marmara.edu.trresearchgate.net

Steric Factors: The methyl group introduces steric bulk at the C5 position. This can either facilitate or hinder the binding of the molecule to its target, depending on the size and shape of the binding pocket. In some cases, steric bulk can lead to improved selectivity for a specific target. However, excessive steric hindrance can also negatively impact activity, as has been observed in related heterocyclic compounds. nih.gov The interplay between the size of the substituent and the topology of the target's active site is a critical aspect of SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the mechanisms of drug action.

While specific QSAR models for this compound derivatives are not widely published, studies on structurally related scaffolds have demonstrated the utility of this approach. For instance, a QSAR study was conducted on a series of novel benzenesulfonamides containing a 4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2-ylidene) core, which is structurally analogous to the target benzoxazole. nih.gov In this study, multiple linear regression (MLR) was used to build models that correlated the cytotoxic activity against various cancer cell lines with different 2D and 3D molecular descriptors. nih.gov

The resulting QSAR models were statistically significant, explaining 75–86% of the variance in biological activity and showing good predictive power. nih.gov The descriptors that were found to be important included those related to topology and electronic properties, reinforcing the concepts discussed in the previous sections. Such models demonstrate that the biological activity of these classes of compounds can be effectively predicted based on their structural features. A similar QSAR approach could be invaluable for the rational design and optimization of novel this compound derivatives, allowing for the prioritization of candidates with potentially enhanced potency and selectivity for further synthesis and biological evaluation.

Computational Chemistry and Molecular Modeling Insights into 6 Chloro 5 Methyl 1,3 Benzoxazol 2 Amine

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pnrjournal.com This method is crucial in drug discovery for predicting the interaction between a small molecule ligand and a protein target. pnrjournal.comnih.gov For 6-Chloro-5-methyl-1,3-benzoxazol-2-amine, specific molecular docking studies detailing its binding affinity and interaction with biological targets are not found in the reviewed scientific literature.

However, studies on similar benzoxazole (B165842) derivatives demonstrate the utility of this approach. For instance, various 2-substituted benzoxazole derivatives have been investigated as potential antimicrobial agents by targeting bacterial DNA gyrase. nih.gov Molecular docking simulations for these compounds have helped to elucidate their binding modes within the active site of the enzyme, suggesting that their inhibitory activity is linked to this interaction. nih.gov Similarly, other benzoxazole and benzothiazole (B30560) derivatives have been docked against the lipid transfer protein sec14p from S. cerevisiae to rationalize their antifungal activities. nih.govresearchgate.net

A typical molecular docking study for this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant protein target. The results would be analyzed based on the binding energy (typically in kcal/mol) and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions.

Table 1: Illustrative Data from Molecular Docking of Benzoxazole Analogs

Compound ClassTarget ProteinRange of Binding Energies (kcal/mol)Key Interacting Residues
N-Substituted-1,3,4-thiadiazol-2-amine DerivativesCOVID-19 Main Protease (6LU7)-5.4 to -8.0GLU166, LEU141, CYS145, GLY143
Novel Benzoxazole DerivativesAnti-tubercular Target-6.9 to -10.4Not Specified
5-Nitro Benzoxazole Derivativesβ-tubulinNot SpecifiedAmino acids in the active pocket

Note: This table is for illustrative purposes based on data for similar compound classes and does not represent data for this compound. pnrjournal.comresearchgate.netnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties such as molecular geometries, bond energies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Specific DFT calculation results for this compound are not available in the cited literature.

DFT studies on related heterocyclic compounds, such as 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, have been performed using functionals like B3LYP and M06-2X with basis sets like 6-311++G(d,p). acs.org Such studies typically begin with geometry optimization to find the lowest energy conformation of the molecule. acs.org From the optimized structure, various electronic properties are calculated. The HOMO-LUMO energy gap is a particularly important parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

A theoretical DFT study on this compound would yield precise data on its bond lengths, bond angles, and electronic distribution, which are fundamental to understanding its chemical behavior.

Table 2: Representative DFT-Calculated Properties for a Heterocyclic Amine

PropertyCalculated Value (B3LYP)Calculated Value (M06-2X)
Ground State Energy (Hartree)-977.66671-977.43856
C-N Bond Length (Å)1.3631.364
N-C-N Bond Angle (°)123.2123.2

Note: This table is based on data for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole and serves as an example of data generated from DFT calculations. acs.org

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformation

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying the stability of a ligand-protein complex over time and observing conformational changes. There are no specific MD simulation studies reported for this compound in the available literature.

In a typical MD simulation protocol, the complex obtained from molecular docking would be placed in a simulated physiological environment (e.g., a water box with ions). The simulation would be run for a duration of nanoseconds, and the trajectory would be analyzed for parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD plot for the ligand and protein backbone over the simulation time indicates a stable binding.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the arrangement in space of a collection of atoms where the net inter-atomic force is acceptably close to zero and the position on the potential energy surface is a stationary point. While the crystal structure and conformational properties of several related benzoxazole derivatives have been studied, specific data for this compound is not present in the reviewed sources.

For example, the crystal structure analysis of 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one revealed that its 2,3-dihydro-1,3-benzoxazole ring system is essentially planar and makes a dihedral angle of 79.15 (7)° with the phenyl ring. nih.gov Another study on 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole described the molecule as V-shaped, with a dihedral angle of 70.33 (14)° between the benzoxazole system and the phenyl ring. researchgate.net A conformational analysis of this compound would similarly explore its preferred 3D structure and the energy barriers between different conformers.

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry can provide valuable insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This helps in understanding how a molecule is formed and in optimizing its synthesis. Theoretical studies on the reaction mechanism for the synthesis of this compound have not been reported in the searched literature.

The synthesis of related benzoxazole compounds often involves cyclization reactions. For instance, N-phenyl-1,3-benzoxazol-2-amine derivatives can be synthesized via an in situ I2-mediated oxidative cyclodesulfurization. nih.gov The synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one is achieved by reacting 2-amino-4-chlorophenol (B47367) with urea. nih.gov A theoretical investigation into the synthesis of this compound would likely involve DFT calculations to map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products, thereby elucidating the most favorable reaction pathway.

Exploration of Biological Activities and Underlying Mechanisms for 6 Chloro 5 Methyl 1,3 Benzoxazol 2 Amine Analogues

Antimicrobial Activity Investigations

The antimicrobial potential of benzoxazole (B165842) analogues has been a significant area of research, with studies focusing on their ability to combat various pathogenic microorganisms. olemiss.edu These compounds have been synthesized and evaluated for their effectiveness against a spectrum of bacteria and fungi, as well as for novel mechanisms of action like the inhibition of bacterial communication. olemiss.edunih.gov

Derivatives of the benzoxazole core structure have demonstrated notable antibacterial properties. Studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, which are structurally related to 2-aminobenzoxazoles, have shown activity against both Gram-positive and Gram-negative bacteria. scienceopen.comnih.gov For instance, certain synthesized benzoxazolinone derivatives substituted with p-aminobenzoic acids and sulphanilamide (compounds P4A and P4B) exhibited good antibacterial activity. nih.govresearchgate.net These compounds showed significant efficacy against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govresearchgate.net Other research on 3-(2-benzoxazol-5-yl)alanine derivatives found that their antibacterial action was selective, primarily acting against Gram-positive bacteria such as Bacillus subtilis. nih.gov

The following table summarizes the antibacterial activity of selected benzoxazole analogues.

Compound ClassTested OrganismsNotable Findings
5-Chloro-1,3-benzoxazol-2(3H)-one derivatives (P4A, P4B, P6A)Staphylococcus aureus, Escherichia coliCompounds showed good activity against the tested strains. nih.govresearchgate.net
3-(2-Benzoxazol-5-yl)alanine derivativesBacillus subtilis (Gram-positive), Escherichia coli (Gram-negative)Displayed selective activity against Gram-positive bacteria. nih.gov
Benzoxazolyl aniline derivativesGeneral antimicrobial screeningChloroacetyl functionalization of benzoxazolyl aniline serves as a good starting point for developing new antimicrobial agents. olemiss.eduresearchgate.net

This table is for illustrative purposes and summarizes findings from the referenced sources.

The antifungal potential of benzoxazole analogues has been well-documented. A variety of 2-aminobenzoxazole (B146116) derivatives were designed and synthesized to be evaluated for their activity against several phytopathogenic fungi. nih.gov Many of these compounds showed excellent and broad-spectrum antifungal activities, with some exhibiting potency superior to the commercial fungicide hymexazol. nih.gov Specifically, compounds designated 3a, 3b, 3c, 3e, 3m, and 3v were identified as having the most potent antifungal activity against fungi such as Botrytis cinerea, Fusarium oxysporum, and Alternaria solani. nih.gov

Similarly, studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives revealed significant antifungal properties. nih.govresearchgate.net One derivative, compound P2B, demonstrated good antifungal activity against Candida albicans, comparable to half the potency of Miconazole. scienceopen.comresearchgate.net Another study involving 3-(2-benzoxazol-5-yl)alanine derivatives found that nearly half of the 41 compounds studied possessed antifungal properties, including against the pathogenic yeast C. albicans. nih.gov

The table below presents a summary of the antifungal efficacy of various benzoxazole analogues.

Compound/DerivativeFungal StrainsKey Findings
2-Aminobenzoxazole derivatives (3a, 3c, 3e, 3m)Botrytis cinereaDisplayed good preventative effects against the fungus in in-vivo studies. nih.gov
2-Aminobenzoxazole derivatives (3a, 3b, 3c, 3e, 3m, 3v)Various phytopathogenic fungiExhibited potent, broad-spectrum antifungal activity, with EC50 values ranging from 1.48–16.6 µg/mL. nih.gov
5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P2B)Candida albicansShowed good antifungal activity, approximately half that of Miconazole. nih.govresearchgate.net
N-(2-(Pyridin-2-yl)benzo[d]oxazol-5-yl)-3-(trifluoromethyl)benzamide (4ah)Mycosphaerella melonisAchieved an inhibitory rate of 76.4%. mdpi.com
3-(2-Benzoxazol-5-yl)alanine derivativesCandida albicansNearly 50% of the tested compounds showed activity against this pathogenic yeast. nih.gov

This table is for illustrative purposes and summarizes findings from the referenced sources.

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, often regulating virulence and biofilm formation. tandfonline.commdpi.com Inhibiting QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. tandfonline.com Benzoxazole derivatives have been investigated as potential quorum sensing inhibitors (QSIs). nih.govtandfonline.com

In one study, 2-phenoxyalkylhydrazide benzoxazole derivatives were designed and synthesized. nih.gov A standout compound, 26c, was found to inhibit the production of QS-regulated virulence factors like pyocyanin and rhamnolipid in Pseudomonas aeruginosa. nih.gov It also suppressed the majority of biofilm production at a low concentration without affecting bacterial growth, indicating its action is on the QS system. nih.gov Another study focused on benzoheterocyclic sulfoxides, finding that a benzoxazole ring might be a key functional group for inhibiting biofilm formation in P. aeruginosa. tandfonline.com The compound 6b from this study was shown to effectively inhibit the las QS system in a dose-dependent manner. tandfonline.com

The following table summarizes findings on quorum sensing inhibition by benzoxazole analogues.

Compound/DerivativeBacterial SystemMechanism/Effect
2-Phenoxyalkylhydrazide benzoxazole (26c)Pseudomonas aeruginosa PAO1Inhibited production of pyocyanin and rhamnolipid; suppressed 76.6% of biofilm production at 32 μg/mL. nih.gov
Benzoheterocyclic sulfoxide (6b)Pseudomonas aeruginosa PAO1Significantly inhibited biofilm formation (46.13%); acted as a QSI mainly through the las system. tandfonline.com
Benzoxazole-metal complexesChromobacterium violaceumA specific ligand (ligand 3) and its Ag(I) and Zn(II) complexes showed remarkable inhibition of violacein production, indicating QS inhibition. researchgate.net

This table is for illustrative purposes and summarizes findings from the referenced sources.

Antiprotozoal Activity Research

The therapeutic potential of benzoxazole analogues extends to combating protozoan parasites, which are responsible for widespread and devastating diseases such as malaria, leishmaniasis, and trypanosomiasis. olemiss.eduresearchgate.net

Benzoxazole derivatives have been identified as promising candidates for antiprotozoal agents. olemiss.eduresearchgate.net A series of (3-benzoxazole-2-yl) phenylamine derivatives were synthesized and evaluated for their biological activities. proquest.com Among them, N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (compound 5a) demonstrated the most prominent antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum. proquest.com This compound also showed moderate inhibitory activity against Leishmania donovani. olemiss.eduproquest.com

Another study focused on designing benzoxazole derivatives as dual inhibitors of two essential enzymes in Leishmania, DHFR-TS and PTR1. nih.gov The synthesized compound 2-(4-((2,4-dichlorobenzyl)oxy)phenyl)-1H-benzo[d]oxazole was found to be moderately active against the promastigote form of L. donovani. nih.gov

The table below highlights the antimalarial and antileishmanial activities of selected benzoxazole analogues.

Compound/DerivativeTarget OrganismActivity (IC50)
N-(3-Benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a)Plasmodium falciparum (D6 strain)5.1 µM proquest.com
N-(3-Benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a)Plasmodium falciparum (W2 strain)2.2 µM proquest.com
Compound 6dPlasmodium falciparum (D6 strain)5.5 µM proquest.com
Compound 6dPlasmodium falciparum (W2 strain)4.1 µM proquest.com
2-(4-((2,4-Dichlorobenzyl)oxy)phenyl)-1H-benzo[d]oxazoleLeishmania donovani (promastigote)57 ± 4.2 µM nih.gov
(3-Benzoxazole-2-yl) phenylamine derivativesLeishmania spp.Showed moderate inhibitory activities. researchgate.netproquest.com

This table is for illustrative purposes and summarizes findings from the referenced sources.

Research has also confirmed the potential of benzoxazole analogues against trypanosomal parasites, the causative agents of African trypanosomiasis (sleeping sickness) and American trypanosomiasis (Chagas disease). In the same study that identified potent antimalarial compounds, derivatives of (3-benzoxazole-2-yl) phenylamine were evaluated against Trypanosoma brucei, the parasite responsible for African sleeping sickness. proquest.com The chloroacetylated derivative (compound 5a) showed moderate inhibitory activity, while another derivative, compound 6d, exhibited good antitrypanosomal activity. olemiss.eduproquest.com These findings suggest that the benzoxazole scaffold is a viable starting point for the development of new treatments for trypanosomal diseases. researchgate.net

Anticancer Activity Studies

Benzoxazole derivatives have been extensively studied for their potential as antitumor agents, demonstrating cytotoxic effects against a variety of cancer cell lines. nih.govmdpi.com

The antiproliferative activity of benzoxazole analogues has been evaluated against numerous human cancer cell lines. Studies have shown that the substitution pattern on the benzoxazole ring system significantly influences cytotoxic potency.

For instance, a series of benzoxazole-based amides and sulfonamides were synthesized and tested, with compound 3f emerging as the most cytotoxic, showing particular potency against the colorectal cancer cell lines HT-29 and HCT116. nih.gov Another study highlighted that naphtho[1,2-d] nih.govresearchgate.netoxazole (B20620) analogues demonstrated higher antiproliferative potency than their benzoxazole counterparts. mdpi.com An analog featuring a chlorine atom was notably active, with IC₅₀ values ranging from 2.18–2.89 µM against all tested cancer cells, a potency comparable to the chemotherapy drug cisplatin. mdpi.com Importantly, this compound did not exhibit toxicity toward normal human breast cells and keratinocytes at these concentrations. mdpi.com

Similarly, fluorinated 2-aryl benzothiazole (B30560) derivatives, which are structurally related to benzoxazoles, showed potent activity against MCF-7 (human breast adenocarcinoma) and MDA-MB-468 (mammary gland metastasis) cell lines. nih.gov Dichlorophenyl-containing chlorobenzothiazole derivatives also exhibited potent anticancer activity against nine different cancer cell lines, with GI₅₀ values as low as 71.8 nM against non-small cell lung cancer (HOP-92). nih.gov

Other studies have reported the cytotoxic effects of various benzoxazole derivatives against a panel of cancer cell lines including HepG2 (liver), HCT116 (colorectal), HeLa (cervical), A549 (lung), DU-145 (prostate), and SKOV-3 (ovarian). nih.govresearchgate.netmdpi.com For example, certain novel benzoxazole derivatives showed IC₅₀ values against HepG2 and HCT-116 cells, indicating their potential as anticancer agents. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected Benzoxazole Analogues
Compound ClassCancer Cell Line(s)Potency (IC₅₀/GI₅₀)Source
Benzoxazole-based amide (3f)HT-29, HCT116 (Colorectal)Most potent in series nih.gov
Chloro-substituted naphthoxazoleVarious human cancer cell lines2.18–2.89 µM mdpi.com
Benzoxazole derivativesHepG2 (Liver), HCT-116 (Colorectal)Potent activity reported mdpi.com
Dichlorophenyl chlorobenzothiazoleHOP-92 (Non-small cell lung)71.8 nM nih.gov
7-Chloro-4-anilino-quinoline amide (5g)HepG2 (Liver), MCF-7 (Breast)2.09 µg/mL, 4.63 µg/mL asianpubs.org
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)SNB-19 (CNS)65.12% growth inhibition mdpi.com

The anticancer effects of benzoxazole analogues are attributed to several molecular mechanisms, including the induction of apoptosis and cell cycle arrest.

One study found that a potent benzoxazole compound induced a concentration-dependent activation of caspases, which are key proteases in the apoptotic pathway, and also caused cell-cycle arrest in colorectal cancer models. nih.gov Other research has shown that benzoxazine compounds, which share a related structural core, can induce apoptosis in vascular endothelial cells. nih.gov The mechanism may involve elevating NADPH oxidase activity and reactive oxygen species (ROS) levels. nih.gov

Furthermore, DNA damage appears to be a common mechanism for several potential anticancer agents. nih.gov The phosphorylation of proteins like Chk1 and H2A.X, which are markers for DNA damage, has been observed following treatment with various cytotoxic compounds. nih.gov Some oxadiazole analogues linked to a chloro-phenol moiety, structurally related to the target compounds, are believed to exert their anticancer effects through the inhibition of tubulin polymerization. mdpi.com

Enzyme Inhibitory Research

Analogues of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine have been investigated for their ability to inhibit both bacterial and human enzymes, highlighting their potential as antimicrobial and therapeutic agents for other diseases.

The antibacterial properties of benzoxazole derivatives are linked to their ability to inhibit essential bacterial enzymes. Molecular docking studies have suggested that the antibacterial activity of 2-substituted benzoxazole derivatives can be attributed to the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov Benzoxazoles are also known to inhibit other bacterial enzymes such as hyaluronan lyase and isocitrate lyase. nih.gov These compounds have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli). nih.govnih.gov

Benzoxazole derivatives have shown inhibitory activity against several human enzymes, which is relevant to their anti-inflammatory and neuroprotective potential.

Cyclooxygenase (COX): The benzoxazole moiety is the core pharmacophoric unit of non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen and flunoxaprofen, which are known inhibitors of COX enzymes. nih.gov Carprofen, another related heterocyclic compound, is also a known inhibitor of both COX-1 and COX-2. mdpi.com

Cholinesterase: Certain benzoxazole derivatives have been evaluated as cholinesterase inhibitors. mdpi.com A study focused on the synthesis of glycosyl benzoxazole analogs found that compounds with 4-methyl and 5-chloro substituents on the benzoxazole ring displayed the highest inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), respectively. nih.gov

Table 2: Enzyme Inhibitory Activity of Benzoxazole Analogues
Enzyme TargetCompound ClassActivity NotedSource
Bacterial DNA Gyrase2-Substituted benzoxazolesInhibition suggested by docking studies nih.gov
Cyclooxygenase (COX-1, COX-2)Benoxaprofen, FlunoxaprofenKnown NSAIDs, COX inhibitors nih.gov
Acetylcholinesterase (AChE)4-Methyl substituted benzoxazoleHighest inhibitory activity in series nih.gov
Butyrylcholinesterase (BuChE)5-Chloro substituted benzoxazoleHighest inhibitory activity in series nih.gov

Anti-inflammatory and Antioxidant Activity Assessments

In addition to their anticancer and enzyme-inhibiting properties, benzoxazole analogues have been evaluated for their anti-inflammatory and antioxidant activities.

The anti-inflammatory properties of benzoxazoles have been well-documented, with some derivatives acting as potent agents. nih.govmdpi.com A series of benzoxazolone derivatives were tested for their in vitro anti-inflammatory activity, with several compounds demonstrating significant inhibition of Interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov The most active compounds in that study had IC₅₀ values as low as 5.09 µM. nih.gov The mechanism for this activity was identified as the inhibition of Myeloid differentiation protein 2 (MD2), a key adaptor protein involved in the inflammatory process. nih.gov

Other Investigated Biological Activities (e.g., Anticonvulsant, Antiviral, Analgesic, Antihyperglycemic)

Analogues of this compound have been explored for a variety of other therapeutic applications, leveraging the versatile pharmacological profile of the benzoxazole scaffold. Research has extended into their potential as anticonvulsant, antiviral, analgesic, and antihyperglycemic agents, with several studies identifying potent lead compounds.

Anticonvulsant Activity

The benzoxazole nucleus and its isosteres are recognized pharmacophores in the development of anticonvulsant drugs. Studies have shown that specific substitutions on the benzoxazole ring system can lead to significant activity in preclinical models of epilepsy.

Notably, a series of 5-chloro-2(3H)-benzoxazolinone-3-acetyl hydrazone derivatives were synthesized and evaluated for their anticonvulsant properties. nih.gov Several compounds in this series demonstrated activity greater than the reference drug phenytoin in the pentylenetetrazole (PTZ) induced seizure test. nih.gov Similarly, other research on 2-substituted-5-chlorobenzoxazoles and 5-chloro-2-substituted sulfanylbenzoxazoles has confirmed their potential as anticonvulsant agents. researchgate.netresearchgate.net In one study, novel semicarbazones containing a 5-Chloro-2(3H)-benzoxazolone core were synthesized, with two compounds in particular showing extensive activity in the maximal electroshock (MES) model at a low dose of 30mg/kg. benthamdirect.com

Furthermore, research into the related 1,2-benzisoxazole scaffold revealed that 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives possess marked anticonvulsant activity. nih.gov Structure-activity relationship studies indicated that the introduction of a halogen atom, such as chlorine, at the 5-position of the benzisoxazole ring enhanced both anticonvulsant activity and neurotoxicity. nih.gov The lead compound from this series, 3-sulfamoylmethyl-1,2-benzisoxazole (AD-810), was found to be more potent than diphenylhydantoin and carbamazepine against maximal electroshock seizures in animal models. nih.govresearchgate.net

Table 1: Anticonvulsant Activity of Selected Benzoxazole Analogues

Compound Class Specific Derivative Example Test Model Activity Noted
5-Chloro-2(3H)-benzoxazolinone-3-acetyl hydrazones 4d, 4g, 4h, 4m, 4n Penthylenetetrazole (PTZ) induced seizure More active than Phenytoin nih.gov
Semicarbazone containing 5-Chloro-2(3H)-benzoxazolone Ve, Vl Maximal Electroshock (MES) Showed protection at 30mg/kg benthamdirect.com

Antiviral Activity

The benzoxazole scaffold has been identified as a promising framework for the development of novel antiviral agents. researchgate.net Research has demonstrated that derivatives can exhibit potent activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and Varicella-Zoster Virus (VZV).

A significant finding in a study of hybrid benzothiazolyl-coumarins, which are structurally related to benzoxazoles, was that a 6-chlorobenzothiazole derivative showed a promising anti-HIV effect, with an EC50 value of less than 7 μg/ml. nih.gov This highlights the potential importance of the chloro-substitution at the 6-position for antiviral activity. Further supporting this, other studies have incorporated 4-chlorobenzothiazole units into potential anti-HIV agents. nih.gov Benzisothiazolone derivatives have also been identified as inhibitors of HIV-1 reverse transcriptase. mdpi.com

In other research, an original series of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives were synthesized and tested for antiviral activity. nih.gov Several of these compounds, particularly those with halogen substitutions on the benzoyl ring, were found to have selective inhibitory activity against HCMV and VZV in vitro. nih.gov These compounds were active against ganciclovir-resistant HCMV isolates and showed similar activity against both thymidine kinase competent (TK+) and deficient (TK-) VZV strains, suggesting a different mechanism of action than some standard antiviral drugs. nih.gov

Table 2: Antiviral Activity of Selected Benzoxazole and Benzothiazole Analogues

Compound Class Target Virus Efficacy
6-Chlorobenzothiazole derivative HIV-1 EC50 < 7 μg/ml nih.gov
6-(3-Fluorobenzoyl)benzoxazolin-2-one HCMV & VZV Selectivity Index: 10 to 20 nih.gov
6-(3-Fluorobenzoyl)benzothiazolin-2-one HCMV & VZV Selectivity Index: 10 to 20 nih.gov

Analgesic Activity

Derivatives of 5-chloro-2(3H)-benzoxazolone have been a significant focus of research for developing new analgesic agents. researchgate.netacs.org Multiple studies have confirmed the potent antinociceptive properties of this class of compounds in various pain models.

One study involved the synthesis of piperazine substituted 5-chloro-2(3H)-benzoxazolone derivatives. researchgate.net In rodent models, the compounds were evaluated using both the hot-plate and tail-flick tests to assess their analgesic effects. researchgate.net Another comprehensive study synthesized eight new 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives, which all exhibited high analgesic activities in the p-benzoquinone-induced writhing test. tubitak.gov.trresearchgate.net Interestingly, the mechanism of action for these butanamide derivatives does not appear to involve the inhibition of cyclooxygenase (COX) enzymes, suggesting an alternative pathway for their analgesic effects. tubitak.gov.tr

Furthermore, a series of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives were synthesized and shown to be potent analgesic agents, with some compounds being equally or more potent than aspirin in the p-benzoquinone-induced writhing test. nih.gov

Table 3: Analgesic Activity of Selected 5-Chloro-2-oxo-3H-benzoxazole Analogues

Compound Class Test Model Result
Piperazine substituted 5-chloro-2(3H)-benzoxazolones Hot-plate & Tail-flick tests High antinociceptive activity observed researchgate.net
4-(5-Chloro-2-oxo-3H-benzoxazol-3-yl)butanamides p-Benzoquinone-induced writhing High analgesic activities for all 8 derivatives tested tubitak.gov.tr

Antihyperglycemic Activity

Benzoxazole derivatives have emerged as promising candidates for the management of diabetes, primarily through the inhibition of key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase. researchgate.netmdpi.comrsc.org By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, which helps to control postprandial hyperglycemia. mdpi.com

A series of novel benzoxazole 2,4-thiazolidinediones were synthesized and showed potent hypoglycemic activity, proving to be more effective than established drugs like ciglitazone and troglitazone in diabetic mouse models. nih.gov Another study focused on designing benzoxazole derivatives that also contained the 2,4-thiazolidinedione ring, a moiety present in several commercial antihyperglycemic drugs. pharmacophorejournal.com These compounds demonstrated significant antihyperglycemic effects in alloxan-induced diabetic rats. pharmacophorejournal.com

Research into 5-chloro-6-nitro and 5-sulfamoyl substituted benzoxazole derivatives also identified potent anti-diabetic activity through the inhibition of alpha-amylase and alpha-glucosidase. researchgate.net The structurally related benzothiazole derivatives have also been investigated, with some showing hypoglycemic effects through the activation of Adenosine 5′-monophosphate activated protein kinase (AMPK), a key target in the development of antidiabetic drugs. acs.org

Table 4: Antihyperglycemic Activity of Selected Benzoxazole Analogues

Compound Class Proposed Mechanism Model Outcome
Benzoxazole 2,4-thiazolidinediones Unknown Diabetic yellow KK mice More potent activity than ciglitazone and troglitazone nih.gov
Benzoxazole derivatives with 2,4-thiazolidinedione ring Unknown Alloxan-induced diabetic rats Significant antihyperglycemic activity pharmacophorejournal.com

Future Perspectives and Research Trajectories for 6 Chloro 5 Methyl 1,3 Benzoxazol 2 Amine

Design and Synthesis of Novel Pharmacophores and Hybrid Compounds

The 6-chloro-5-methyl-1,3-benzoxazol-2-amine scaffold is a promising starting point for the development of new therapeutic agents. Future research will likely focus on the rational design and synthesis of novel pharmacophores and hybrid compounds to enhance biological activity and selectivity. The benzoxazole (B165842) nucleus is a key pharmacophore in numerous compounds with a wide range of biological activities, including anti-HIV, anticancer, analgesic, anti-inflammatory, and antimicrobial properties. nih.govnih.gov

The synthesis of derivatives will likely involve modifications at the 2-amino group and the aromatic ring. For instance, the amino group can be functionalized to introduce various substituents, creating libraries of compounds for high-throughput screening. researchgate.net The synthesis of related benzoxazole derivatives has been achieved through methods such as the reaction of 2-aminophenol (B121084) derivatives with carbon disulfide and potassium hydroxide, followed by further modifications. nih.gov Microwave-assisted synthesis has also been employed to produce benzoxazole derivatives, often resulting in shorter reaction times and higher yields. figshare.com

A key strategy will be the creation of hybrid molecules that combine the this compound core with other known pharmacophores. This approach aims to develop multifunctional ligands that can interact with multiple biological targets, potentially leading to synergistic effects or novel therapeutic applications. For example, conjugation with moieties known to inhibit specific enzymes or receptors could lead to targeted therapies. nih.gov Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new compounds, with a focus on understanding how different substituents influence biological activity. nih.gov

Synthetic Strategy Rationale Potential Outcome
Functionalization of the 2-amino groupTo explore a wide chemical space and modulate physicochemical properties.Derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Modification of the benzoxazole ringTo fine-tune electronic and steric properties for optimal target engagement.Enhanced binding affinity and specificity for biological targets.
Creation of hybrid compoundsTo combine the benzoxazole scaffold with other pharmacophores.Novel compounds with multi-target activity or synergistic therapeutic effects.

Advanced Mechanistic Elucidation of Biological Actions and Target Identification

A critical area of future research will be to unravel the precise molecular mechanisms by which this compound and its derivatives exert their biological effects. While the broader class of benzoxazoles is known to exhibit a range of activities, the specific targets for this particular compound remain to be fully identified. nih.gov Advanced experimental techniques will be necessary to pinpoint the cellular and molecular pathways modulated by these compounds.

Initial studies will likely involve screening against a panel of known biological targets, such as kinases, proteases, and receptors, to identify potential protein partners. Techniques like thermal shift assays, surface plasmon resonance, and affinity chromatography coupled with mass spectrometry can be employed for this purpose. Furthermore, cell-based assays will be essential to understand the downstream effects of target engagement, including impacts on signaling pathways, gene expression, and cell cycle progression.

For compounds showing promise in areas like cancer therapy, detailed studies into their effects on apoptosis, cell proliferation, and angiogenesis will be necessary. nih.govresearchgate.net Similarly, for antimicrobial applications, determining the mechanism of action against bacteria and fungi, such as inhibition of essential enzymes or disruption of cell wall integrity, will be a key research focus. nih.govscienceopen.com Identifying the specific molecular targets will not only provide a deeper understanding of the compound's bioactivity but also enable the rational design of more potent and selective analogs.

Integration of Computational-Aided Drug Design with Experimental Validation

The synergy between computational-aided drug design (CADD) and experimental validation will be instrumental in accelerating the discovery and optimization of new drugs based on the this compound scaffold. benthamscience.comnih.gov CADD methods can provide valuable insights into the potential biological targets and binding modes of this compound and its derivatives, thereby guiding synthetic efforts and reducing the need for extensive and costly experimental screening. nih.gov

Molecular docking studies can be used to predict the binding affinity and orientation of designed compounds within the active sites of various protein targets. figshare.com This information can help in prioritizing which derivatives to synthesize and test experimentally. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of the compounds with their biological activities. mdpi.com These models can then be used to design new molecules with enhanced potency and desired pharmacokinetic properties. benthamscience.com

Virtual screening of large compound libraries against identified targets can also be performed to identify novel benzoxazole-based hits. The most promising candidates identified through these computational approaches will then be synthesized and subjected to rigorous experimental validation to confirm their biological activity and mechanism of action. This iterative cycle of computational design and experimental testing will be a powerful strategy for the efficient development of new therapeutic agents.

Computational Method Application Expected Outcome
Molecular DockingPredicting binding modes and affinities of ligands to target proteins.Identification of key interactions and prioritization of compounds for synthesis.
QSARDeveloping models that relate chemical structure to biological activity.Design of new derivatives with improved potency and desired properties.
Virtual ScreeningScreening large databases of compounds against a biological target.Discovery of novel hit compounds with the desired benzoxazole scaffold.
Molecular Dynamics SimulationsSimulating the dynamic behavior of ligand-protein complexes.Understanding the stability of binding and the role of conformational changes.

Exploration of Applications Beyond Medicinal Chemistry

While the primary focus of research on this compound is likely to be in medicinal chemistry, its unique chemical structure suggests potential applications in other scientific and technological fields. The benzoxazole core is known to be a part of fluorescent heterocyclic compounds, opening up possibilities for its use in materials science. nih.gov

Future research could explore the development of novel fluorescent probes and sensors based on this scaffold. The specific substitution pattern of this compound may impart unique photophysical properties that could be exploited for applications in bioimaging, chemical sensing, or as components in organic light-emitting diodes (OLEDs).

Furthermore, the reactivity of the 2-amino group and the potential for coordination with metal ions could lead to the development of new catalysts or functional materials. myskinrecipes.com The stability and reactivity of the benzoxazole ring in coupling reactions also make it a valuable building block in the synthesis of agrochemicals. myskinrecipes.com Investigating these non-medicinal applications could uncover new and valuable uses for this versatile chemical entity, expanding its impact beyond the realm of drug discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Chloro-5-methyl-1,3-benzoxazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of benzoxazole derivatives typically involves cyclization reactions. For this compound, a two-step approach is often employed:

Precursor Preparation : React 2-amino-4-chloro-5-methylphenol with thiourea derivatives to form monothiourea intermediates.

Cyclization : Use iodine (I₂)-mediated oxidative cyclodesulfurization under mild conditions (e.g., DMF solvent, 60–80°C, 4–6 hours) to achieve high yields (70–80%) .

  • Optimization Tips :
  • Catalysts : Green catalysts like fly ash improve reaction efficiency and reduce toxicity .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Purification : Column chromatography with ethyl acetate/hexane mixtures ensures purity.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., chlorine at C5, methyl at C6) and amine functionality .
  • IR Spectroscopy : Identify benzoxazole ring vibrations (~1650 cm⁻¹ for C=N stretching) .
  • Crystallography :
  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement to resolve bond lengths and angles. ORTEP-3 or WinGX suite visualizes molecular geometry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 199.05) .

Advanced Research Questions

Q. How can the antimicrobial efficacy of this compound be systematically evaluated against resistant bacterial strains?

  • Methodological Answer :

  • Assay Design :

Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

Time-Kill Kinetics : Monitor bactericidal activity over 24 hours at 2× MIC .

  • Mechanistic Studies :
  • Molecular Docking : Simulate binding to bacterial DNA gyrase (PDB ID: 1KZN) using AutoDock Vina to predict inhibition .
  • Enzyme Assays : Measure ATPase activity of DNA gyrase to confirm target engagement .

Q. What strategies are employed to analyze structure-activity relationships (SAR) in halogenated benzoxazoles to enhance target selectivity?

  • Methodological Answer :

  • SAR Framework :

Core Modifications : Compare 6-chloro vs. 6-fluoro derivatives to assess halogen electronegativity effects on binding .

Substituent Screening : Introduce methyl, methoxy, or trifluoromethyl groups at C5 to evaluate steric/electronic impacts .

  • Data Analysis :
  • QSAR Modeling : Use Gaussian or MOE to correlate Hammett constants (σ) with antimicrobial IC₅₀ values .
  • Cluster Analysis : Group compounds by activity profiles using PCA (e.g., high activity against P. aeruginosa correlates with Cl substituents) .

Q. How can crystallographic data resolve ambiguities in molecular conformation for halogenated benzoxazoles?

  • Methodological Answer :

  • Data Collection :
  • High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve Cl and CH₃ positions .
  • Refinement :
  • SHELXL Constraints : Apply anisotropic displacement parameters for heavy atoms and rigid-bond restraints for the benzoxazole ring .
  • Case Study : For a related compound, (5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine, SCXRD revealed a planar benzoxazole ring with a dihedral angle of 1.2° between Cl and CH₃ groups .

Q. What methodologies address discrepancies in biological activity data across studies for benzoxazole derivatives?

  • Methodological Answer :

  • Root-Cause Analysis :

Assay Variability : Standardize protocols (e.g., inoculum size, growth medium) to minimize MIC variability .

Compound Purity : Validate via HPLC (≥95% purity) to exclude impurities as confounding factors .

  • Validation Techniques :
  • Dose-Response Curves : Replicate studies with independent synthetic batches to confirm reproducibility .
  • Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀) to identify outliers using Grubbs’ test .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.